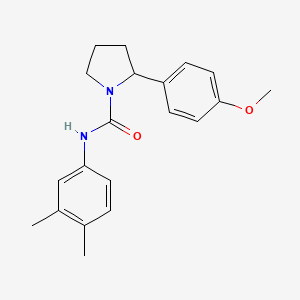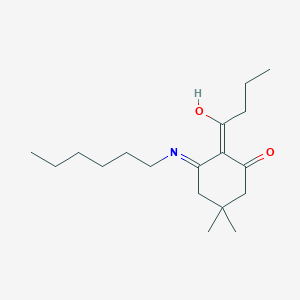![molecular formula C12H13F3N2O B6041421 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)
3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile, also known as DMTF, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTF is a nitrile-based compound that belongs to the class of trifluoromethyl ketones.
Mecanismo De Acción
The mechanism of action of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters, such as acetylcholine and dopamine. By inhibiting these enzymes, 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile increases the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile is its high potency and selectivity towards specific enzymes. This makes it an attractive candidate for drug discovery and development. However, one of the limitations of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile. One possible direction is to investigate its potential as a therapeutic agent for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to understand the mechanism of action of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile and its effects on other biochemical pathways. Finally, the development of more efficient synthesis methods for 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile could lead to the production of larger quantities of the compound, which could facilitate its use in future research and drug development.
Métodos De Síntesis
The synthesis of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile can be achieved through a multi-step process involving the reaction of 4-(dimethylamino)benzaldehyde with trifluoroacetyl chloride, followed by hydrolysis and reduction. The final product is obtained as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of various diseases, such as Alzheimer's disease and Parkinson's disease. Therefore, 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile has been proposed as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-17(2)10-5-3-9(4-6-10)11(18,7-8-16)12(13,14)15/h3-6,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRSWFNBAHCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
![3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)

![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![N-methyl-1-phenyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6041383.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)


![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)
![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)